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3-

(Cyclopropanesulfonamido)phenyl

boronic acid

CAS No.: 1072945-67-5

Cat. No.: B1421808

Get Quote

Executive Summary
Phenylboronic acids (PBAs) function as reversible covalent inhibitors. Their efficacy stems from

the boron atom's ability to transition from a trigonal planar (

) geometry to a tetrahedral (

) geometry upon nucleophilic attack by an active site residue (typically Serine or Threonine).
This mimics the high-energy tetrahedral transition state of amide/ester hydrolysis, granting
PBAs high affinity (low

).

This guide compares the structural determinants of PBA potency—specifically electronic

substitution effects (Hammett correlation) and steric positioning (ortho/meta/para)—and

provides a validated protocol for kinetic characterization.
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Mechanistic Basis of Inhibition
The core pharmacophore is the boronic acid moiety

. In aqueous solution, it exists in equilibrium between the neutral trigonal form and the anionic
tetrahedral form.

The Binding Event
Recognition: The enzyme binds the neutral trigonal PBA.

Nucleophilic Attack: The active site nucleophile (e.g., Ser-

) attacks the boron atom.

Transition State Mimicry: The boron adopts a tetrahedral geometry, forming a stable adduct

that mimics the hydrolytic transition state.

DOT Diagram: Mechanism of Action
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Figure 1: Kinetic pathway of Phenylboronic Acid inhibition. The critical step is the formation of

the stable tetrahedral adduct.

Comparative Structural Analysis
Electronic Effects (Hammett Correlation)
The Lewis acidity of the boron atom dictates its electrophilicity. Substituents on the phenyl ring

modulate this acidity via inductive and resonance effects.
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Electron-Withdrawing Groups (EWG): Substituents like

,

, or

(meta/para) withdraw electron density, increasing the electrophilicity of the boron. This
facilitates the nucleophilic attack by the enzyme's serine residue.

Data Support: Inhibition of chymotrypsin by substituted PBAs follows a Hammett plot with

a negative slope (

), indicating that higher electron withdrawal increases potency (lower

) [1].

Electron-Donating Groups (EDG): Substituents like

or

decrease Lewis acidity, typically raising

(lower potency).

Steric and Positional Effects (Ortho vs. Meta vs. Para)
The position of the substituent controls both the electronic influence and the steric fit within the

enzyme pocket.

Case Study: AmpC

-Lactamase Inhibition
AmpC is a Class C serine

-lactamase.[1][2] The active site is tight, but specific residues (e.g., Gln120) allow for targeted
interactions.
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Substituent Position Structural Impact Performance Data (AmpC)

Unsubstituted Baseline reference. nM (micromolar range)

Ortho (2-position)

Often creates steric clash with

the catalytic pocket wall. Can

be beneficial if specific acid-

base interactions are required

(e.g., KPC-2), but generally

detrimental for AmpC.

Reduced affinity compared to

meta/para in many non-

optimized scaffolds.

Meta (3-position)

Optimal for AmpC. Allows

substituents (e.g.,

carboxylates, amines) to

interact with Asn152 or Gln120

without steric clash.

as low as 83 nM (e.g., m-

carboxyphenylboronic acid

derivatives) [2].

Para (4-position)

Projects towards the solvent or

the R1 binding site. Good for

solubility-enhancing groups but

less effective for tight binding

interactions deep in the

pocket.

Variable; often equipotent to

meta but less specific.

Scaffold Optimization: Beyond the Phenyl Ring
Replacing the phenyl ring with heterocycles can significantly enhance affinity by recruiting

additional hydrophobic interactions.

Benzo[b]thiophene-2-boronic acid: This scaffold mimics the bicyclic core of cephalosporins

more effectively than a simple phenyl ring.

Experimental Data:

nM against AmpC (vs. ~

M for phenylboronic acid) [3].
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Experimental Protocol: Determination of
This protocol determines the inhibition constant (

) for a PBA inhibitor against a serine hydrolase (e.g., AmpC

-lactamase) using a reporter substrate (e.g., Nitrocefin).[2][3]

Reagents
Buffer: 50 mM Sodium Phosphate, pH 7.0 (Boronic acid affinity is pH-dependent; pH must be

controlled).

Enzyme: Purified AmpC

-lactamase (approx. 1-5 nM final concentration).

Substrate: Nitrocefin (Chromogenic,

nm).

Inhibitor: Phenylboronic acid derivative (dissolved in DMSO, keep final DMSO < 5%).

Workflow (Self-Validating)
Determination: First, determine the Michaelis constant (

) of Nitrocefin for the enzyme in the absence of inhibitor.

Dose-Response Setup: Prepare 5-7 concentrations of the inhibitor, bracketing the expected

(e.g., 0.1x to 10x estimated

).

Reaction Initiation:

Mix Buffer + Enzyme + Inhibitor.

Critical Step: Incubate for 5-10 minutes. PBAs are slow-binding inhibitors; equilibrium must

be reached before adding substrate to avoid artifacts.
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Add Substrate (concentration =

).

Data Acquisition: Measure absorbance at 482 nm kinetically for 5 minutes. Calculate initial

velocity (

).

Analysis: Fit data to the Competitive Inhibition equation (since PBAs compete with substrate

for the active site Serine).

DOT Diagram: Experimental Workflow
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Figure 2: Step-by-step workflow for determining the Ki of phenylboronic acid inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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